molecular formula C17H23N5O2 B6982492 3-[[6-(2-hydroxyethylamino)-2-phenylpyrimidin-4-yl]-methylamino]-N-methylpropanamide

3-[[6-(2-hydroxyethylamino)-2-phenylpyrimidin-4-yl]-methylamino]-N-methylpropanamide

Cat. No.: B6982492
M. Wt: 329.4 g/mol
InChI Key: WWRSXBSMCNAGIQ-UHFFFAOYSA-N
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Description

3-[[6-(2-hydroxyethylamino)-2-phenylpyrimidin-4-yl]-methylamino]-N-methylpropanamide is a complex organic compound that belongs to the class of pyrimidine derivatives Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are widely found in nature, including in DNA and RNA

Properties

IUPAC Name

3-[[6-(2-hydroxyethylamino)-2-phenylpyrimidin-4-yl]-methylamino]-N-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N5O2/c1-18-16(24)8-10-22(2)15-12-14(19-9-11-23)20-17(21-15)13-6-4-3-5-7-13/h3-7,12,23H,8-11H2,1-2H3,(H,18,24)(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWRSXBSMCNAGIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CCN(C)C1=NC(=NC(=C1)NCCO)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[[6-(2-hydroxyethylamino)-2-phenylpyrimidin-4-yl]-methylamino]-N-methylpropanamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrimidine core, followed by the introduction of the phenyl group and the hydroxyethylamino side chain. The final step involves the attachment of the N-methylpropanamide group. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Industrial synthesis often employs automated systems to precisely control reaction parameters and ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

3-[[6-(2-hydroxyethylamino)-2-phenylpyrimidin-4-yl]-methylamino]-N-methylpropanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

3-[[6-(2-hydroxyethylamino)-2-phenylpyrimidin-4-yl]-methylamino]-N-methylpropanamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential role in cellular processes and as a probe in biochemical assays.

    Medicine: Explored for its therapeutic potential, including as an anticancer or antimicrobial agent.

    Industry: Utilized in the development of new materials and chemical products

Mechanism of Action

The mechanism of action of 3-[[6-(2-hydroxyethylamino)-2-phenylpyrimidin-4-yl]-methylamino]-N-methylpropanamide involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .

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